Carbazole D8
Overview
Description
Carbazole D8, also known as Carbazole-1,2,3,4,5,6,7,8-d8, is a variant of the organic compound carbazole . It is a strong hydrogen bond acceptor and can form strong hydrogen bonds with other molecules . This property makes it useful in the synthesis of a variety of compounds, including heterocycles and polycyclic aromatic hydrocarbons . It also exhibits immense utility as a precursor to an assortment of dyes and pharmaceuticals .
Synthesis Analysis
The synthesis of carbazole derivatives has been a topic of interest in recent years . The carbazole core has been a focus due to its presence in several active pharmaceutical ingredients, functional materials, and a wide range of biologically active natural products . The continuous development of more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core is thus imperative .
Molecular Structure Analysis
Carbazole D8 has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Chemical Reactions Analysis
Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .
Physical And Chemical Properties Analysis
Carbazole D8 is a white to light yellow solid . It is insoluble in water but soluble in organic solvents . It has a molecular weight of 162.27 g/mol . Its boiling point is approximately 350-360°C (662-680°F), and its melting point is approximately 238-240°C (460-464°F) .
Scientific Research Applications
Heterocyclic Chemistry and Biological Activities
Carbazole derivatives, including N-substituted carbazoles, are significant in heterocyclic chemistry and exhibit a wide range of biological activities. These activities include antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, and neuroprotective properties. The therapeutic potential of N-substituted derivatives against neurological disorders and cell proliferation is particularly notable (Bashir, Bano, Ijaz, & Chaudhary, 2015).
Light Emitting Applications
Carbazole-based materials, especially those with donor-acceptor (D-A) structures, are crucial in light-emitting applications. These compounds are used in organic light-emitting diodes (OLEDs), with applications in thermally activated delayed fluorescence (TADF) and as host materials in phosphorescent OLEDs (Ledwon, 2019).
Physical and Structural Properties
Studies have shown that biofield energy treatment can significantly impact the physical, spectral, and thermal properties of carbazole. This includes changes in crystallite size, latent heat of fusion, and degradation temperature, suggesting potential applications in materials science (Trivedi, Branton, Trivedi, & Nayak, 2015).
Synthesis Techniques
Innovative synthesis techniques, such as Pd(II)-catalyzed di-o-olefination directed by the N-(2-pyridyl)sulfonyl group, have expanded the structural versatility of carbazole compounds. This method allows for the functionalization of carbazoles and related systems, underscoring its significance in synthetic chemistry (Urones, Gómez Arrayás, & Carretero, 2013).
Antioxidant and Cytotoxicity
Recent research has highlighted the antioxidant properties of carbazole and its derivatives, particularly in vitro antioxidant capacity and in vivo cytotoxicity. These properties make them promising candidates for further study in the field of medicinal chemistry (BORDEI (TELEHOIU), 2021).
Anticancer Agents
Carbazole alkaloids have been identified as potential novel cytotoxic agents. Derivatives of carbazole have shown significant in vitro cytotoxic activities against various cell lines, with certain compounds displaying high inhibitory activity on cancer cells but minimal effect on normal cells. This suggests their potential as lead compounds for novel anticancer therapies (Huang et al., 2021).
Neuroprotective Agents
N-substituted carbazole derivatives have shown promise as neuroprotective agents with potent anti-oxidative activity, potentially providing alternative strategies for treating central nervous system diseases like Alzheimer's (Zhu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBWOGCFQCDNV-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole D8 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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